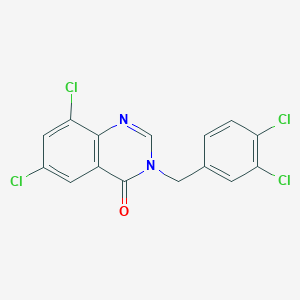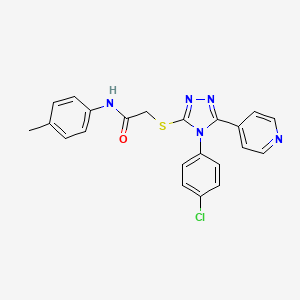
6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzylamine and 6,8-dichloroquinazolinone.
Condensation Reaction: The primary step involves a condensation reaction between 3,4-dichlorobenzylamine and 6,8-dichloroquinazolinone under acidic or basic conditions.
Cyclization: The intermediate product undergoes cyclization to form the final quinazolinone structure.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA.
Pathways Involved: It may interfere with cellular signaling pathways, leading to inhibition of cell proliferation or induction of apoptosis.
類似化合物との比較
Similar Compounds
6,8-Dichloro-4(3H)-quinazolinone: Lacks the 3,4-dichlorobenzyl group.
3-(3,4-Dichlorobenzyl)-4(3H)-quinazolinone: Lacks the 6,8-dichloro substitution.
Uniqueness
6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone is unique due to the presence of both 6,8-dichloro and 3,4-dichlorobenzyl groups, which may contribute to its distinct chemical and biological properties.
特性
CAS番号 |
618443-51-9 |
|---|---|
分子式 |
C15H8Cl4N2O |
分子量 |
374.0 g/mol |
IUPAC名 |
6,8-dichloro-3-[(3,4-dichlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H8Cl4N2O/c16-9-4-10-14(13(19)5-9)20-7-21(15(10)22)6-8-1-2-11(17)12(18)3-8/h1-5,7H,6H2 |
InChIキー |
MXWKQVWXKGZTPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12029173.png)


![(2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12029185.png)
![(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-phenylhydrazine](/img/structure/B12029189.png)
![N-(1,3-Benzothiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12029194.png)

![N-(3-Chlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12029206.png)
![N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029207.png)
![[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12029210.png)
![2,4-dibromo-6-((E)-{[3-(2-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12029212.png)

![N-(2,6-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12029236.png)
